

Application Notes and Protocols for BAY-1316957 in Rodent Models of Endometriosis

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Compound of Interest

Compound Name: BAY-1316957

Cat. No.: B605924

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These application notes provide a comprehensive overview of the use of **BAY-1316957**, a potent and selective prostaglandin E2 receptor subtype 4 (EP4-R) antagonist, in preclinical rodent models of endometriosis. The protocols outlined below are based on established methodologies for inducing and evaluating endometriosis in rats and mice and available data on the pharmacology of **BAY-1316957** and related compounds.

Introduction

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Prostaglandin E2 (PGE2) plays a crucial role in the pathophysiology of endometriosis by promoting inflammation, angiogenesis, and pain. **BAY-1316957** targets the EP4 receptor, a key mediator of PGE2's pro-inflammatory and nociceptive effects, making it a promising therapeutic candidate for endometriosis-associated pain.[1][2] Preclinical studies have demonstrated that **BAY-1316957** possesses excellent pharmacokinetic properties in rodents, suggesting its suitability for in vivo studies.[1]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for **BAY-1316957**.

Table 1: In Vitro Activity of **BAY-1316957**

Parameter	Value	Species	Reference
IC50 for EP4-R	15.3 nM	Human	[3]

Table 2: Pharmacokinetic Profile of **BAY-1316957** in Wistar Rats

Parameter	Value	Route	Reference
Half-life (t _{1/2})	Long	Oral	[3]
Bioavailability (F%)	90%	Oral	
Clearance	Low	Oral	

Table 3: Preclinical Efficacy Data for EP4 Receptor Antagonism

Compound	Dosage	Animal Model	Key Findings	Reference
BAY-1316957	0.2-5 mg/kg (single dose)	Rat (dmPGE2- induced pain)	Significant reduction in mechanical allodynia	
Selective EP2/EP4 Inhibitors	25 mg/kg (daily)	Mouse (xenograft model of endometriosis)	Dose-dependent decrease in the growth of endometriosis lesions	

Experimental Protocols

Protocol 1: Induction of Endometriosis in a Rat Model (Surgical Autotransplantation)

This protocol describes the surgical induction of endometriosis in rats, a commonly used model to mimic the human condition.

Materials:

- Female Sprague-Dawley or Wistar rats (8-10 weeks old)
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Surgical instruments (scissors, forceps, needle holders)
- Suture material (e.g., 6-0 silk)
- Sterile saline solution
- Antibiotics and analgesics for post-operative care

Procedure:

- **Anesthesia and Surgical Preparation:** Anesthetize the rat and prepare the abdominal area for aseptic surgery.
- **Laparotomy:** Make a midline abdominal incision to expose the uterus.
- **Uterine Horn Resection:** Ligate and resect one uterine horn.
- **Endometrial Tissue Preparation:** Place the resected uterine horn in sterile saline. Open it longitudinally and excise small fragments (approximately 2x2 mm) of endometrial tissue.
- **Autotransplantation:** Suture the endometrial fragments to the peritoneal wall or the intestinal mesentery with the endometrial layer facing the peritoneal cavity.
- **Closure:** Close the abdominal incision in layers.
- **Post-operative Care:** Administer analgesics and antibiotics as required and monitor the animal's recovery. Endometriotic lesions will develop over 2-4 weeks.

Protocol 2: Treatment with **BAY-1316957** in a Rat Model of Endometriosis

This protocol outlines a proposed study design for evaluating the efficacy of **BAY-1316957** in a rat model of surgically induced endometriosis.

Materials:

- Rats with surgically induced endometriosis (from Protocol 1)
- **BAY-1316957**
- Vehicle control (e.g., 0.5% methylcellulose)
- Gavage needles for oral administration

Procedure:

- Animal Grouping: Randomly assign rats with established endometriotic lesions into treatment and control groups (n=8-10 per group).
- Treatment Administration:
 - Treatment Group: Administer **BAY-1316957** orally once daily at a proposed dose range of 1-10 mg/kg. The optimal dose should be determined in a dose-ranging study.
 - Control Group: Administer the vehicle control using the same volume and route of administration.
- Treatment Duration: Treat the animals for 14-28 consecutive days.
- Efficacy Evaluation: At the end of the treatment period, evaluate the following endpoints.

Protocol 3: Efficacy Evaluation in Rodent Models of Endometriosis

This protocol details the methods for assessing the effectiveness of **BAY-1316957** treatment.

1. Assessment of Lesion Size:

- At the end of the study, euthanize the animals and perform a laparotomy.
- Carefully dissect the endometriotic lesions.

- Measure the length and width of each lesion using calipers to calculate the surface area (mm²).
- Alternatively, measure the wet weight of the excised lesions.

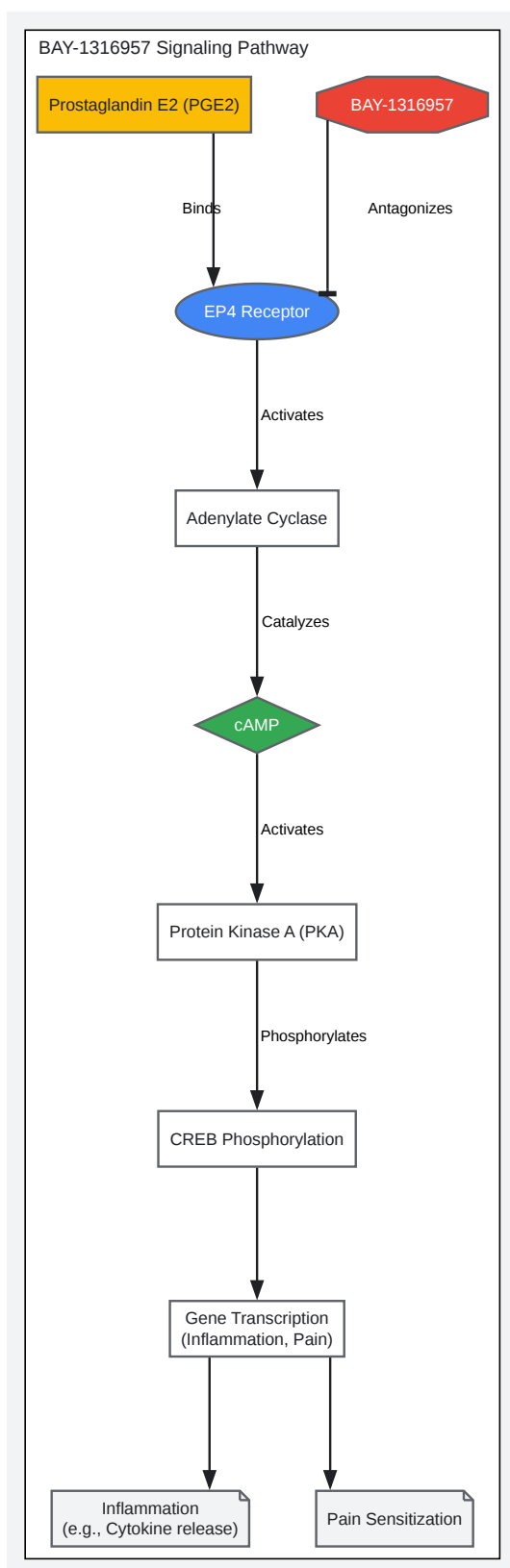
2. Assessment of Endometriosis-Associated Pain:

- Mechanical Allodynia (von Frey Test):
 - Place the animal on a wire mesh platform.
 - Apply calibrated von Frey filaments to the lower abdominal area.
 - Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. An increase in the withdrawal threshold indicates a reduction in pain sensitivity.
- Thermal Hyperalgesia (Hargreaves Test):
 - Use a radiant heat source focused on the plantar surface of the hind paw.
 - Measure the latency to paw withdrawal. An increase in withdrawal latency suggests an analgesic effect.

3. Histological Analysis:

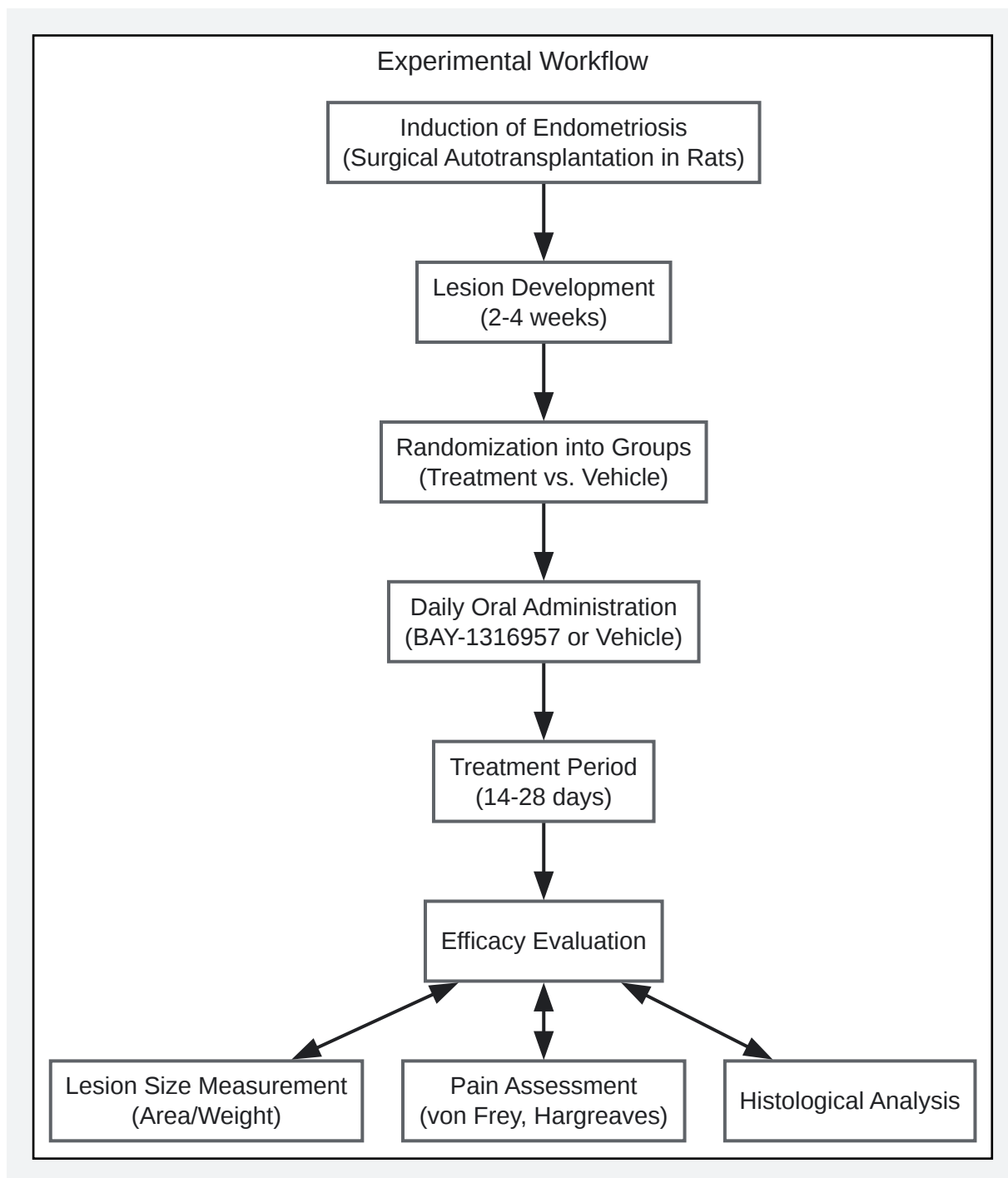
- Fix the excised endometriotic lesions in 10% neutral buffered formalin.
- Embed the tissues in paraffin and section them.
- Stain the sections with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.
- Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) can also be performed.

Visualizations



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Caption: Signaling pathway of the EP4 receptor and its inhibition by **BAY-1316957**.



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Caption: Experimental workflow for evaluating **BAY-1316957** in a rodent model of endometriosis.

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References

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